molecular formula C14H13ClO3 B6381616 2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95% CAS No. 1261902-49-1

2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95%

Cat. No. B6381616
CAS RN: 1261902-49-1
M. Wt: 264.70 g/mol
InChI Key: SILIJFQOEFRIPN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95% (hereafter referred to as 2-CPP) is a compound of great interest to the scientific community due to its wide range of applications in research. It is a phenolic compound, meaning it contains a phenol group, which is a hydroxyl group bonded to a benzene ring. 2-CPP is also a halogenated compound, as it contains a chlorine atom. This compound has been studied extensively, and is used in a variety of research applications.

Scientific Research Applications

2-CPP has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of drugs, in the study of enzyme inhibition, and in the study of the effects of antioxidants on cells. It has also been used in the study of drug metabolism, as well as in the study of the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 2-CPP is not yet fully understood. However, it is believed that the chlorine atom in the compound acts as an electron-withdrawing group, which causes the phenol group to become more reactive. This increased reactivity allows 2-CPP to interact with various molecules in a variety of ways. For example, it can act as an antioxidant, as it can scavenge free radicals and prevent them from damaging cells. It can also act as an enzyme inhibitor, as it can bind to enzymes and prevent them from functioning properly.
Biochemical and Physiological Effects
2-CPP has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, scavenging free radicals and preventing them from damaging cells. It has also been shown to act as an enzyme inhibitor, binding to enzymes and preventing them from functioning properly. In addition, studies have also shown that 2-CPP can act as an anti-inflammatory agent, reducing inflammation in cells.

Advantages and Limitations for Lab Experiments

2-CPP has a number of advantages for use in laboratory experiments. It is inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, making it easy to work with. However, there are a few limitations to consider when using 2-CPP in laboratory experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or temperatures above 40°C.

Future Directions

The potential applications of 2-CPP are numerous, and there are a number of future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of 2-CPP, as well as its potential role in drug metabolism. In addition, further research could be done on its potential use as an enzyme inhibitor, as well as its potential use as an antioxidant. Finally, further research could be done on its potential use in the synthesis of drugs, as well as its potential use in the study of the effects of drugs on the central nervous system.

Synthesis Methods

2-CPP can be synthesized through a variety of methods. One method involves the use of 3-chloro-4-methoxybenzaldehyde and sodium hydroxide. The aldehyde is first reacted with the sodium hydroxide to form a sodium salt of the aldehyde. This is then reacted with a solution of 2-chloro-4-methoxyphenol in methanol to form 2-CPP.

properties

IUPAC Name

2-chloro-4-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-14(16)13(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILIJFQOEFRIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686056
Record name 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3,5-dimethoxyphenyl)phenol

CAS RN

1261902-49-1
Record name 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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